REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)C=C.CN1[CH2:20][CH2:19][O:18]CC1.S(S([O-])=O)([O-])=[O:22].[O-][Si]([O-])=O.[Mg+2]>CC(C)=O.O.[Os](=O)(=O)(=O)=O>[OH:13][C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH2:1][CH:19]([OH:18])[CH2:20][OH:22])=[CH:5][CH:6]=1)([CH3:12])[CH3:11] |f:3.4|
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Name
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|
Quantity
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5.53 g
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Type
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reactant
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Smiles
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C(C=C)C1=CC=C(C=C1)C(C)(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
|
oxide
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Quantity
|
3.86 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
11 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
22 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 g
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Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
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8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
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|
Quantity
|
3.14 mL
|
Type
|
catalyst
|
Smiles
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[Os](=O)(=O)(=O)=O
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Type
|
CUSTOM
|
Details
|
to stir for an additional 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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before filtering through a pad of Celite
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Type
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WASH
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Details
|
The filter was rinsed with acetone (2×5 mL
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Type
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CONCENTRATION
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Details
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2×10 mL), and filtrate was concentrated by rotary evaporation
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Type
|
CUSTOM
|
Details
|
to remove the acetone
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Type
|
ADDITION
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Details
|
The remaining liquid was diluted with 9:1 chloroformisopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
the acidic (pH=1) aqueous layer was extracted with 9:1 chloroformisopropanol (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 3:1 water
|
Type
|
STIRRING
|
Details
|
by stirring for 90 minutes
|
Duration
|
90 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 9:1 chloroformisopropanol (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC=C(C=C1)CC(CO)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |